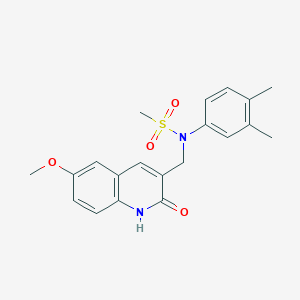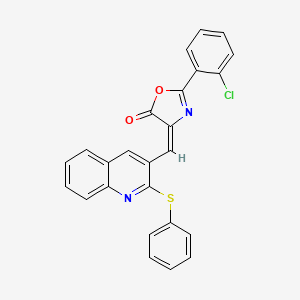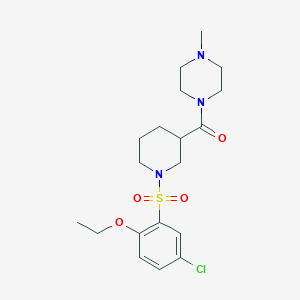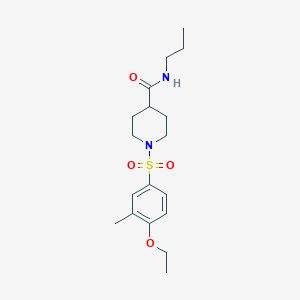
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of piperidine carboxamides. CP-945,598 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which is widely distributed in the central nervous system (CNS) and plays a crucial role in various physiological processes.
Mecanismo De Acción
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its pharmacological effects by selectively blocking the CB1 receptor, which is involved in the regulation of appetite, mood, pain, and cognition. CB1 receptors are widely distributed in the CNS, and their activation by endocannabinoids or exogenous cannabinoids such as THC can lead to various physiological and behavioral effects. By blocking the CB1 receptor, N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can modulate the activity of the endocannabinoid system and thereby affect various physiological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models, including reduced food intake, decreased body weight, reduced drug-seeking behavior, and improved cognitive function. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce anxiety-like behavior and depressive-like behavior in animal models of anxiety and depression, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several potential future directions for research, including its potential therapeutic applications in various neurological and psychiatric disorders, its potential as an anti-obesity drug, and its potential as an anti-addiction drug. Future research could also focus on elucidating the molecular mechanisms underlying the pharmacological effects of N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide and developing more potent and selective CB1 receptor antagonists.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-cyclopropylpiperidine to form N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine, which is then converted to N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide by reacting with 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including obesity, addiction, anxiety, depression, and schizophrenia. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as an anti-obesity drug. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as an anti-addiction drug.
Propiedades
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-10-19-18(21)15-8-11-20(12-9-15)25(22,23)16-6-7-17(24-5-2)14(3)13-16/h6-7,13,15H,4-5,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNYCBHRMWRQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

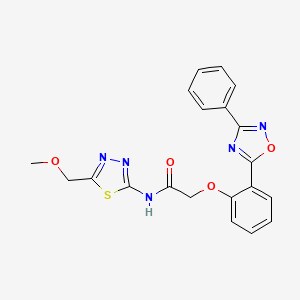




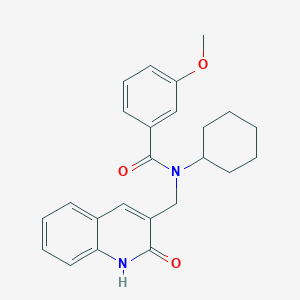
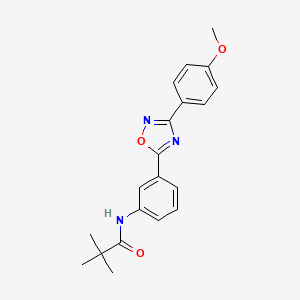
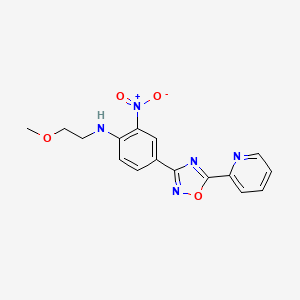

![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)

